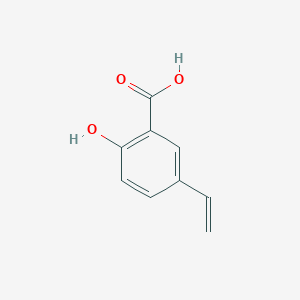

5-Ethenyl-2-hydroxybenzoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

61393-07-5 |

|---|---|

Molekularformel |

C9H8O3 |

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

5-ethenyl-2-hydroxybenzoic acid |

InChI |

InChI=1S/C9H8O3/c1-2-6-3-4-8(10)7(5-6)9(11)12/h2-5,10H,1H2,(H,11,12) |

InChI-Schlüssel |

UHIWSJXHUHEAMG-UHFFFAOYSA-N |

SMILES |

C=CC1=CC(=C(C=C1)O)C(=O)O |

Kanonische SMILES |

C=CC1=CC(=C(C=C1)O)C(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

Substituents at the 5-position of 2-hydroxybenzoic acid significantly alter electronic properties and chemical behavior:

Key Observations :

- The ethenyl group’s electron-withdrawing nature (due to conjugation with the aromatic ring) likely increases acidity compared to methyl or methoxy derivatives but less so than bromo analogs .

- Methoxy and methyl groups reduce solubility in polar solvents due to hydrophobicity, whereas bromo and ethenyl substituents may enhance solubility in organic phases .

Key Observations :

- The hydroxyl group at the 2-position enhances antibacterial efficacy compared to methoxy analogs, likely due to improved hydrogen bonding with target proteins .

- Ethenyl’s planar structure may facilitate π-π stacking in biofilms but could introduce steric challenges in binding pockets compared to smaller substituents like bromo or methyl .

Key Observations :

- Bromo and methoxy derivatives are synthesized via straightforward electrophilic substitution or alkylation .

- Ethenyl incorporation may require transition-metal-catalyzed coupling (e.g., Heck reaction), which is less atom-economical and more complex .

Key Observations :

- Ethenyl’s unsaturated bond may increase susceptibility to oxidation, necessitating inert storage conditions compared to saturated analogs .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-Ethenyl-2-hydroxybenzoic acid with high purity?

- Methodology : Start with a salicylic acid derivative (e.g., 2-hydroxybenzoic acid) and introduce the ethenyl group via Heck coupling or Friedel-Crafts alkylation. Protect the hydroxyl group during synthesis using acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent side reactions. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and finalize with recrystallization in ethanol/water . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98% by area normalization).

Q. Which spectroscopic techniques are optimal for characterizing 5-Ethenyl-2-hydroxybenzoic acid?

- Methodology :

- NMR : Use - and -NMR to confirm the ethenyl group (δ ~5.5–6.5 ppm for protons; δ ~120–140 ppm for carbons) and hydroxyl proton (broad singlet ~δ 10–12 ppm). Assign aromatic protons using COSY and HSQC.

- IR : Identify the carboxylic acid O–H stretch (~2500–3000 cm) and C=O stretch (~1680 cm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M–H] at m/z 177.0422 for CHO) .

Q. How can solubility properties be determined for experimental design in aqueous/organic systems?

- Methodology : Perform shake-flask experiments in buffered solutions (pH 1–13) and organic solvents (e.g., DMSO, ethanol). Measure solubility via UV-Vis spectroscopy at λ (~270 nm for benzoic acids). Adjust pH to study ionization effects (carboxylic acid pK ~2.5–3.5; phenolic O–H pK ~10–12) .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental crystallographic data for molecular geometry?

- Methodology :

Perform X-ray crystallography using SHELX (SHELXL for refinement) to determine bond lengths/angles .

Compare with DFT-optimized structures (B3LYP/6-311+G(d,p) basis set). Discrepancies may arise from crystal packing forces (e.g., hydrogen bonds, π-π stacking) not modeled in gas-phase calculations.

Analyze intermolecular interactions using CrystalExplorer to identify supramolecular synthons (e.g., carboxylic acid dimer motifs) .

Q. What experimental designs are effective for studying the compound’s reactivity under catalytic conditions?

- Methodology :

- Oxidation : React with KMnO in acidic conditions to assess ethenyl group stability.

- Electrophilic Substitution : Use bromine in acetic acid to test aromatic ring reactivity (monitor via -NMR for new substituents).

- Photochemical Studies : Expose to UV light (λ = 254 nm) to probe ethenyl isomerization or dimerization .

Q. How to analyze crystal packing and intermolecular interactions to predict solid-state properties?

- Methodology :

Solve the crystal structure via SHELXD (for small molecules) and refine with SHELXL .

Identify hydrogen-bonding networks (e.g., O–H···O between carboxylic acid groups) and π-π interactions (interplanar distances <4.0 Å).

Use Mercury software to calculate packing coefficients and void volumes. Relate findings to mechanical stability or dissolution rates .

Q. How to evaluate the compound’s stability under varying storage conditions (e.g., light, humidity)?

- Methodology :

- Conduct accelerated stability studies:

- Thermal Stability : Thermogravimetric analysis (TGA) from 25–300°C (heating rate 10°C/min).

- Photostability : Expose to UV/Vis light (ICH Q1B guidelines) and monitor degradation via HPLC.

- Humidity : Store at 75% relative humidity (40°C) for 4 weeks; analyze moisture uptake via Karl Fischer titration .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental -NMR chemical shifts?

- Methodology :

Verify solvent effects (e.g., DMSO vs. chloroform) using computational solvation models (PCM or SMD).

Check for tautomerism (e.g., keto-enol equilibria in solution) via variable-temperature NMR.

Reconcile with X-ray Solid-state geometry may differ from solution-phase conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.